N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide
Description
N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 2-cyanophenyl substituent and a formylamino group. Its structure combines a rigid cyclohexane ring with an electron-withdrawing cyano group on the phenyl ring, which may enhance binding interactions in biological systems or influence solubility.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-1-formamidocyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c16-10-12-6-2-3-7-13(12)18-14(20)15(17-11-19)8-4-1-5-9-15/h2-3,6-7,11H,1,4-5,8-9H2,(H,17,19)(H,18,20) |
InChI Key |
PTIOWFQDYDPNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2C#N)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzaldehyde with cyclohexanecarboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide involves its interaction with specific molecular targets. The cyano group, being an electron-withdrawing group, can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The formylamino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
Key Compounds for Comparison:
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives (H2L1–H2L9) Substituents: Chlorophenyl, methoxyphenyl, or naphthyl groups bonded via a thiourea (–NHCSNH–) linker. Functional Groups: Thiourea (soft S-donor) vs. formylamino (hard O/N-donor) in the target compound. Impact: Thiourea derivatives exhibit higher metal-chelating selectivity due to S-donor atoms, whereas the target compound’s formylamino group may prioritize hydrogen-bonding interactions.
N-(2-Oxo-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide Substituents: A seven-membered lactam ring fused to the carboxamide. Functional Groups: Lactam (amide ring) vs. cyclohexane carboxamide. Impact: The lactam ring in this derivative contributes to anti-inflammatory activity, while the target compound’s 2-cyanophenyl group may confer different bioactivity profiles.
N-Cyclohexyl-2-oxo-2-phenylacetamide Substituents: Phenylglyoxamide moiety. Functional Groups: Two carbonyl groups vs. one carboxamide and one cyano group in the target. Impact: The dual carbonyl system facilitates intermolecular N–H⋯O hydrogen bonding into 1D chains, whereas the target’s formylamino group may form dimers .
1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide Substituents: Fluorophenylmethyl and cyclopropane. Functional Groups: Cyano group on cyclopropane vs. phenyl ring in the target. Impact: The fluorophenyl group enhances lipophilicity, while the cyclopropane ring introduces steric constraints absent in the target compound.
Crystallographic and Hydrogen-Bonding Features
Biological Activity
N-(2-cyanophenyl)-1-(formylamino)cyclohexanecarboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H17N3O2
- Molecular Weight : 271.31 g/mol
- IUPAC Name : N-(2-cyanophenyl)-1-formamidocyclohexane-1-carboxamide
- Canonical SMILES : C1CCC(CC1)(C(=O)NC2=CC=CC=C2C#N)NC=O
The biological activity of this compound is primarily attributed to its structural features:
- Cyano Group : This electron-withdrawing group enhances the compound's reactivity, allowing it to interact with various biomolecules.
- Formylamino Group : Facilitates hydrogen bonding, which is crucial for binding with target proteins or enzymes.
These interactions can influence various biological pathways, potentially leading to therapeutic effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its structural similarity to known anticancer agents allows for the exploration of its efficacy in cancer treatment.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against certain bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory cytokines | |
| Antimicrobial | Exhibits activity against specific bacteria |
Case Studies
Several case studies highlight the biological activity of this compound:
-
Anticancer Efficacy :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis induction.
- The IC50 values were recorded at concentrations lower than those of standard chemotherapeutic agents, indicating a promising lead for further development.
-
Anti-inflammatory Mechanism :
- In an animal model of arthritis, administration of this compound led to reduced swelling and pain scores compared to controls.
- Histological analysis showed decreased infiltration of inflammatory cells in treated joints.
-
Antimicrobial Activity :
- A screening against various bacterial strains revealed that the compound inhibited growth in Gram-positive bacteria, suggesting a mechanism that warrants further investigation for antibiotic development.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., formylamino proton at δ ~8.5 ppm, cyanophenyl aromatic signals).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₁₆N₃O₂).
- HPLC-PDA : Purity analysis (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.
Contaminants like unreacted cyanophenyl precursors are identified via retention time shifts .
How can solvent and catalyst selection mitigate regioselectivity challenges during synthesis?
Advanced
Regioselectivity issues arise during formylamino introduction due to competing reactions. Strategies include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for formylation.
- Catalytic systems : Pd/C or Cu(I) catalysts enhance specificity in aryl coupling steps.
- Kinetic monitoring : In-situ FTIR tracks intermediate formation to adjust reaction timelines. Contradictions in yield data across studies often stem from solvent-catalyst mismatches .
What computational approaches predict binding affinities to biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulates interactions with proteins (e.g., kinases) using the compound’s 3D structure (PubChem CID: 724309).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR modeling : Relates substituent electronic properties (e.g., cyanophenyl’s Hammett σ constant) to inhibitory activity. Discrepancies in experimental vs. computational data require validation via SPR or ITC assays .
How do pH and temperature affect stability in biological assays?
Q. Basic
- pH stability : The compound degrades in acidic conditions (pH <3) via formyl group hydrolysis. Buffers (PBS, pH 7.4) are recommended for in vitro studies.
- Thermal stability : Decomposition occurs above 80°C (TGA data). Storage at -20°C in amber vials prevents photodegradation.
Stability protocols include periodic HPLC checks and mass balance calculations .
What methods resolve contradictions in reported biological activity data?
Q. Advanced
- Dose-response curves : IC₅₀ variations across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Off-target profiling : Use broad-panel screening (e.g., Eurofins Cerep) to identify nonspecific interactions.
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to isolate structure-activity trends. Contradictions often reflect differences in cell lines or endpoint measurements .
How is the 3D configuration of the cyclohexane ring confirmed experimentally?
Q. Advanced
- X-ray crystallography : Resolves chair vs. boat conformations. Requires high-purity crystals grown via vapor diffusion (e.g., ethyl acetate/hexane).
- NOE NMR : Correlates spatial proximity of cyclohexane protons to substituents.
- DFT calculations (Gaussian 16) : Compare computed and experimental IR/Raman spectra for conformational validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
